N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
Description
Historical Context and Development
The development of this compound aligns with advancements in hybrid molecule design, particularly the integration of sulfonamide and heterocyclic frameworks. The oxazole moiety, synthesized via methods such as the van Leusen reaction, has been a staple in medicinal chemistry since the 1970s due to its metabolic stability and hydrogen-bonding capabilities. The piperidine-sulfamoyl component draws from earlier work on sulfonamide hybrids, which gained prominence for their enzyme-inhibiting properties.
Key milestones in its synthesis include:
- Functionalization of piperidine : Introduction of the dimethylsulfamoyl group at the 1-position of piperidine, achieved through sulfamoylation reactions using dimethylsulfamoyl chloride under basic conditions.
- Oxazole ring formation : Utilization of cyclization reactions between propargyl amines and nitriles, a method refined to optimize yield and purity.
- Ethanediamide bridge assembly : Coupling of the sulfamoyl-piperidine intermediate with the oxazole derivative via carbodiimide-mediated amidation, ensuring precise connectivity between the two heterocycles.
Significance in Medicinal Chemistry Research
This compound exemplifies the strategic fusion of sulfonamide and oxazole pharmacophores, both of which are prevalent in FDA-approved therapeutics. The sulfamoyl group enhances solubility and target affinity, while the oxazole ring contributes to π-π stacking interactions with biological macromolecules. Preliminary computational studies suggest potential inhibition of kinases and carbonic anhydrases, targets implicated in cancer and metabolic disorders.
Table 1: Key Structural and Functional Attributes
Structural Classification within Sulfonamide-Oxazole Hybrid Compounds
The compound belongs to a growing class of sulfonamide-oxazole hybrids, which are categorized by their dual functionality:
- Sulfonamide domain : The dimethylsulfamoyl group classifies it as a sulfonamide derivative, a group known for its role in enzyme inhibition via coordination with metal ions in active sites.
- Oxazole domain : The 1,2-oxazole ring places it among heterocyclic compounds with demonstrated antibacterial and anticancer profiles.
- Hybrid linker : The ethanediamide bridge serves as a modular connector, allowing structural diversification while maintaining bioisosteric compatibility with peptide bonds.
Comparative analysis with analogs (e.g., 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide) reveals that the ethanediamide linker in this compound reduces steric hindrance, potentially improving target binding kinetics.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O5S/c1-17(2)24(21,22)18-6-3-10(4-7-18)9-14-12(19)13(20)15-11-5-8-23-16-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,14,19)(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHIPAEOGDLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors
-
Oxazole Ring Formation: : The oxazole ring is synthesized separately, often starting from amino alcohols or other suitable precursors. Cyclization reactions under acidic or basic conditions are employed to form the oxazole ring.
-
Coupling Reactions: : The piperidine and oxazole intermediates are then coupled through amide bond formation. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the oxazole moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the amide bonds or the oxazole ring. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, especially if halogenated derivatives are used as intermediates. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Coupling Reagents: EDCI, DCC
Bases: Triethylamine, sodium hydroxide
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to secondary amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide exhibits antimicrobial properties against various pathogens. Notable findings include:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus |
| Fungi | Moderate activity against Candida species |
These findings suggest potential applications in treating infections caused by resistant bacterial strains and fungal pathogens.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly through its ability to inhibit specific enzymes and modulate signaling pathways involved in cancer progression. A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. For example:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 20.12 ± 6.20 | Aziz-ur-Rehman et al. |
| Doxorubicin (control) | 0.92 ± 0.1 | Aziz-ur-Rehman et al. |
These results indicate that this compound could serve as a lead structure for developing new anticancer agents.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Evaluation : A study demonstrated the compound's effectiveness against common bacterial strains, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro studies revealed that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition showed that similar compounds could inhibit critical enzymes associated with neurodegenerative diseases, indicating broader therapeutic potential .
Mechanism of Action
The mechanism of action of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several piperidine- and heterocycle-containing molecules, though functional and pharmacological differences arise due to substituent variations. Below is a detailed analysis:
Structural Analogues
Key Observations:
- Piperidine Modifications : The target compound’s dimethylsulfamoyl group on piperidine contrasts with DMPI/CDFII’s aromatic benzyl groups and BI81533’s thiophenemethyl substituent. Sulfonamides (as in the target) typically enhance solubility and metabolic stability compared to lipophilic benzyl groups .
- Heterocyclic Moieties: The 1,2-oxazol-3-yl group in the target compound and BI81533 differs from DMPI/CDFII’s indole systems.
- Functional Backbone : The ethanediamide linker in the target and BI81533 may facilitate hydrogen bonding, a feature absent in DMPI/CDFII. This could influence binding to targets like enzymes or DNA .
Pharmacological and Functional Insights
- Antimicrobial Synergy : DMPI and CDFII demonstrated synergistic effects with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) . While the target compound’s sulfonamide group is associated with antimicrobial activity (e.g., sulfa drugs), direct evidence of synergy or efficacy remains unverified.
- Metabolic Stability : The dimethylsulfamoyl group in the target compound may confer resistance to oxidative metabolism compared to DMPI/CDFII’s benzyl groups, which are prone to CYP450-mediated degradation .
Biological Activity
N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 413.5 g/mol
- CAS Number : 2415502-67-7
The presence of a piperidine ring, dimethylsulfamoyl group, and oxazole moiety contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : It could interact with specific receptors, leading to alterations in cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in strains such as E. coli and S. aureus |
| Fungi | Moderate activity against Candida species |
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anti-inflammatory Mechanisms :
- Metabolic Pathways :
Q & A
Q. What synthetic routes are commonly employed for synthesizing N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide?
The synthesis typically involves sequential coupling and amidation steps. Key intermediates, such as the dimethylsulfamoyl-piperidinylmethyl group, are prepared via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The ethanediamide linkage is formed using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
Q. Which spectroscopic techniques are critical for structural characterization?
Q. What functional groups influence the compound’s reactivity and stability?
The dimethylsulfamoyl group enhances electrophilicity, while the ethanediamide linkage is prone to hydrolysis under acidic/basic conditions. The oxazole ring participates in π-π stacking, affecting solubility .
Advanced Research Questions
Q. How can researchers optimize low yields during the amidation step?
- Coupling Reagents: Replace EDC with HATU or T3P to reduce racemization.
- Solvent Optimization: Use DMF/DCM mixtures to balance solubility and reaction kinetics.
- High-Throughput Screening: Test 10–20 conditions (e.g., temperature, base) in parallel to identify optimal parameters .
Q. What strategies resolve discrepancies in NMR data caused by tautomerism or dynamic effects?
- Variable-Temperature NMR: Identify coalescence points for proton exchange.
- Computational Modeling: Predict tautomeric equilibria using DFT (e.g., Gaussian) .
Q. How to address poor solubility in biological assays?
- Co-Solvents: Use DMSO (≤5%) or cyclodextrin inclusion complexes.
- Salt Formation: Convert the free base to a hydrochloride salt.
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Systematic Substitution: Replace the oxazole ring with other heterocycles (e.g., thiazole) and evaluate changes in binding affinity.
- Biological Assays: Use kinase inhibition assays (IC50) or cellular viability screens (e.g., MTT) to correlate structural changes with activity .
Q. How to reconcile conflicting bioactivity data across studies?
- Assay Standardization: Adopt uniform protocols (e.g., ATP concentration in kinase assays).
- Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What computational tools predict binding modes with target proteins?
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with active sites.
- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories .
Q. Best practices for ensuring synthetic reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
